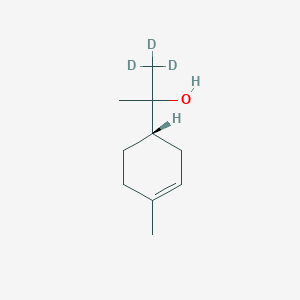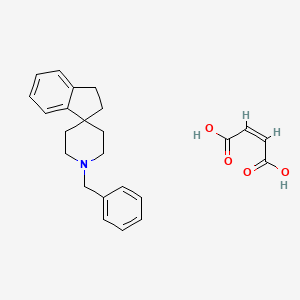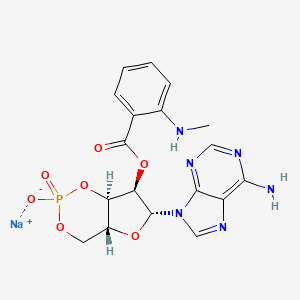
RHOD-2, AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RHOD-2, AM is a cell-permeant calcium indicator dye that exhibits fluorescence upon binding to calcium ions. It is widely used in biological research to measure intracellular calcium levels. The compound is particularly valuable for experiments involving cells and tissues with high levels of autofluorescence, as it has a long-wavelength excitation and emission spectrum .
Mechanism of Action
Target of Action
RHOD-2, AM is a high-affinity calcium (Ca2+) indicator . Its primary target is intracellular calcium . Calcium plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
This compound is a cell-permeable compound . Once it enters the cell, it is hydrolyzed by cellular endogenous esterases to produce RHOD-2 . RHOD-2 binds to Ca2+ with high affinity . This binding results in a significant increase in fluorescence , making it possible to visualize and measure intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves calcium signaling . By binding to intracellular calcium, RHOD-2 allows for the visualization of calcium transients and the investigation of calcium’s role in various cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its conversion to RHOD-2 within cells . This conversion is facilitated by endogenous esterases . The resulting RHOD-2 is cell-impermeable, leading to its accumulation within the cell . This allows for sustained monitoring of intracellular calcium levels .
Result of Action
The binding of RHOD-2 to calcium results in an increase in fluorescence . This fluorescence can be detected and measured, providing a quantitative readout of intracellular calcium levels . This can be used to investigate the role of calcium in various cellular processes and pathologies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the culture medium can affect the compound’s ability to enter cells, as esterases in the serum can hydrolyze the AM ester . Additionally, the presence of phenol red in the culture medium can cause a slight increase in background fluorescence . Therefore, careful consideration of these factors is necessary when using this compound to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
RHOD-2, AM plays a significant role in biochemical reactions by acting as a high-affinity calcium indicator. Upon binding to calcium ions (Ca²⁺), this compound exhibits a substantial increase in fluorescence intensity, making it an excellent tool for detecting and measuring calcium levels in cells and tissues. The compound interacts with various biomolecules, including calcium-binding proteins and enzymes involved in calcium signaling pathways. For instance, this compound can bind to calmodulin, a calcium-binding messenger protein, and influence its interaction with target enzymes and proteins .
Cellular Effects
This compound affects various types of cells and cellular processes by altering intracellular calcium levels. It influences cell function by modulating calcium-dependent signaling pathways, gene expression, and cellular metabolism. For example, in cardiac cells, this compound can be used to monitor calcium transients that are essential for muscle contraction and relaxation . In neurons, it helps in studying calcium dynamics related to neurotransmitter release and synaptic plasticity . The compound’s ability to accurately measure calcium levels makes it a valuable tool for understanding cellular responses to various stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a non-fluorescent, cell-permeant form to a fluorescent, cell-impermeant form upon hydrolysis by intracellular esterases. Once inside the cell, this compound is hydrolyzed to RHOD-2, which binds to free calcium ions with high affinity. This binding results in a significant increase in fluorescence intensity, allowing for the detection and quantification of intracellular calcium levels . The compound’s fluorescence properties are utilized in various imaging techniques, such as fluorescence microscopy and flow cytometry, to study calcium signaling and homeostasis in live cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Once in solution, it is susceptible to hydrolysis and should be used promptly to ensure accurate results . Long-term studies have shown that this compound can provide reliable measurements of calcium levels over extended periods, although its fluorescence intensity may decrease over time due to photobleaching and other factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound provides accurate and reliable measurements of intracellular calcium levels without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as disrupting cellular calcium homeostasis and inducing cell death . It is essential to determine the appropriate dosage for each specific application to avoid adverse effects and obtain accurate data.
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling and homeostasis. Upon entering the cell, the compound is hydrolyzed by intracellular esterases to release RHOD-2, which then binds to free calcium ions. This binding can influence various metabolic processes, such as enzyme activation and gene expression, by modulating intracellular calcium levels . The compound’s interaction with calcium-binding proteins and enzymes plays a crucial role in maintaining cellular calcium homeostasis and regulating metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound’s acetoxymethyl ester form allows it to easily penetrate cell membranes, where it is subsequently hydrolyzed to release the active RHOD-2 dye. Once inside the cell, RHOD-2 can be sequestered in various organelles, such as mitochondria, where it binds to calcium ions and provides localized measurements of calcium levels . The distribution of this compound within cells is influenced by factors such as membrane potential and the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its ability to bind to calcium ions and its interaction with intracellular organelles. Upon hydrolysis, RHOD-2 is often localized in mitochondria due to its positive charge and the mitochondrial membrane potential . This localization allows for the measurement of mitochondrial calcium levels, which are critical for various cellular processes, including energy production and apoptosis . The compound’s fluorescence properties enable researchers to visualize and quantify calcium dynamics within specific subcellular compartments, providing valuable insights into cellular function and regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of RHOD-2, AM involves the synthesis of its acetoxymethyl ester derivative. The process typically starts with the dissolution of RHOD-2 in anhydrous dimethyl sulfoxide (DMSO). Sodium borohydride (NaBH4) is then added to reduce RHOD-2 to its colorless, nonfluorescent dihydro form. This reaction mixture is incubated until it appears colorless .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and consistency. The final product is often packaged in small vials for research use .
Chemical Reactions Analysis
Types of Reactions: RHOD-2, AM undergoes several types of chemical reactions, including oxidation and ester hydrolysis. Upon entering the cell, the acetoxymethyl ester groups are cleaved by intracellular esterases, converting this compound into its active form, RHOD-2 .
Common Reagents and Conditions:
Oxidation: Sodium borohydride (NaBH4) is commonly used for the reduction of RHOD-2 to its dihydro form.
Ester Hydrolysis: Intracellular esterases cleave the acetoxymethyl ester groups to activate the dye.
Major Products: The major product formed from these reactions is the active RHOD-2, which exhibits calcium-dependent fluorescence .
Scientific Research Applications
RHOD-2, AM is extensively used in various fields of scientific research:
Chemistry: It is used to study calcium ion dynamics in chemical reactions.
Biology: The compound is employed to measure intracellular calcium levels in live cells, aiding in the study of cellular signaling pathways.
Medicine: this compound is used in medical research to investigate calcium-related processes in diseases such as cardiac disorders and neurodegenerative diseases.
Industry: The dye is used in the development of diagnostic tools and assays for calcium detection
Comparison with Similar Compounds
RHOD-2, AM is unique due to its long-wavelength excitation and emission, making it suitable for use in cells and tissues with high autofluorescence. Similar compounds include:
Fluo-3: Another calcium indicator with shorter excitation and emission wavelengths.
Fura-2: A UV-excitable calcium indicator.
Indo-1: Another UV-excitable calcium indicator with dual emission properties
This compound stands out for its ability to provide clear and distinct fluorescence signals in environments with high background fluorescence, making it a preferred choice for many researchers .
Properties
CAS No. |
129787-64-0 |
|---|---|
Molecular Formula |
C52H59BrN4O19 |
Molecular Weight |
1123.94 |
Origin of Product |
United States |
Q1: How does RHOD-2, AM work?
A1: this compound is a cell-permeable derivative of the Ca2+ indicator rhod-2. Upon entering the cell, esterases cleave the AM groups, trapping the charged rhod-2 molecule inside. Rhod-2 exhibits increased fluorescence intensity upon binding Ca2+, allowing for real-time monitoring of intracellular Ca2+ fluctuations [, , , ].
Q2: Why is this compound often localized in mitochondria?
A2: Rhod-2 possesses a net positive charge, which promotes its accumulation within the negatively charged mitochondrial matrix due to the electrical potential across the mitochondrial membrane [, , ].
Q3: How does this compound contribute to the study of mitochondrial function?
A3: this compound allows researchers to investigate the role of mitochondrial Ca2+ in various cellular processes, including energy production, oxidative stress, and apoptosis. By monitoring mitochondrial Ca2+ levels, researchers can gain insights into mitochondrial dysfunction in diseases like heart failure, neurodegenerative diseases, and glaucoma [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: While the exact molecular formula and weight are not provided in the abstracts, detailed information can be found in the respective papers or the manufacturer's documentation.
Q5: Is this compound compatible with different cell types?
A5: Yes, this compound has been successfully used in various cell types, including cardiomyocytes, neurons, astrocytes, hepatocellular carcinoma cells, and airway smooth muscle cells, demonstrating its broad compatibility [, , , , , , , ].
Q6: Are there any concerns regarding the stability of this compound in biological systems?
A6: While this compound is widely used, one study [] reported its potential to inhibit the Na,K-ATPase and cause cellular toxicity in various cell types, including neurons, astrocytes, and cardiomyocytes. This highlights the importance of careful experimental design and consideration of alternative indicators when necessary.
Q7: How is this compound used in cardiac research?
A7: this compound is extensively used in cardiac research to study Ca2+ handling in cardiomyocytes, particularly in the context of excitation-contraction coupling, arrhythmias, and heart failure [, , , , , , ].
Q8: Can you elaborate on the role of this compound in studying cardiac arrhythmias?
A8: Researchers employ this compound to investigate the relationship between intracellular Ca2+ dynamics and the development of arrhythmias like ventricular fibrillation and alternans. By simultaneously mapping Ca2+ transients and membrane voltage, researchers can identify specific Ca2+ handling abnormalities that contribute to arrhythmogenesis [, , ].
Q9: How is this compound used in neuroscience research?
A9: this compound is utilized to study Ca2+ signaling in neurons and astrocytes, investigating their roles in various neurological processes, including synaptic transmission, neuroprotection, and neuroinflammation [, ].
Q10: Are there any limitations to using this compound?
A10: Yes, despite its widespread use, this compound has limitations. Its positive charge can lead to compartmentalization within mitochondria, potentially influencing cytosolic Ca2+ measurements. Additionally, its potential toxicity, as reported in one study [], necessitates careful consideration and validation with alternative methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







